molecular formula C22H27N3O2 B5805762 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

Cat. No. B5805762
M. Wt: 365.5 g/mol
InChI Key: KDYQYAHWSPBYIT-UHFFFAOYSA-N
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Description

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide have been extensively studied. The compound has been shown to exhibit significant antioxidant activity, which can help protect cells from damage caused by free radicals. Additionally, it has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body and alleviate pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide in lab experiments is its low toxicity. The compound has been shown to be relatively safe and well-tolerated in animal studies. However, one of the major limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that could be explored with regards to 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide. One potential area of research is the development of novel drug formulations that can improve the compound's solubility and bioavailability. Additionally, further studies could be conducted to explore the compound's potential therapeutic applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide is a chemical compound that has shown significant promise in the field of drug development. Its potential therapeutic applications and low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide involves the reaction of 4-acetylphenylpiperazine with 2-phenylethylamine in the presence of acetic anhydride and acetic acid. The resulting compound is then purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-18(26)20-7-9-21(10-8-20)25-15-13-24(14-16-25)17-22(27)23-12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYQYAHWSPBYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

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